molecular formula C17H19N5O4 B4427137 8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B4427137
M. Wt: 357.4 g/mol
InChI Key: ALGDJUDLZBOWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines This compound is characterized by its unique structure, which includes a furan ring, a methoxyethyl group, and a dimethyl-imidazopurine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include furan derivatives, imidazopurine precursors, and various reagents for functional group modifications. Common synthetic routes may involve:

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving furfural or other furan precursors.

    Attachment of the Furan Ring to the Imidazopurine Core: This step may involve nucleophilic substitution or coupling reactions to attach the furan ring to the imidazopurine core.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides or ethers.

    Final Functional Group Modifications: Additional steps may be required to introduce or modify other functional groups, such as methylation or oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated synthesis equipment may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring and other functional groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound may be investigated for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

    Organic Synthesis: It can serve as a building block or intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structure of this compound may impart specific properties, making it useful in the development of new materials or polymers.

    Biological Studies: Researchers may study its interactions with biological molecules, such as proteins or nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The furan ring and other functional groups may enable the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Furylmethyl)-5-methylfuran: This compound shares the furan ring and methyl groups but lacks the imidazopurine core.

    2-Furan-2-ylmethylene-cyclopentanone:

Uniqueness

8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its combination of a furan ring, methoxyethyl group, and dimethyl-imidazopurine core

Properties

IUPAC Name

6-(furan-2-ylmethyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-11-9-22-13-14(18-16(22)21(11)10-12-5-4-7-26-12)19(2)17(24)20(15(13)23)6-8-25-3/h4-5,7,9H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGDJUDLZBOWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 2
Reactant of Route 2
8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 3
Reactant of Route 3
8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 4
Reactant of Route 4
8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 5
Reactant of Route 5
8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Reactant of Route 6
Reactant of Route 6
8-(furan-2-ylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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